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1-Isopropyl-2-(4-methoxyphenyl)piperidine
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Overview
Description
Piperidine derivatives are widely studied due to their significant biological and pharmaceutical activities . This compound, with its specific isopropyl and methoxyphenyl substitutions, offers interesting properties that make it a subject of scientific research.
Preparation Methods
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Isopropyl-2-(4-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of reduced piperidine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
1-Isopropyl-2-(4-methoxyphenyl)piperidine has been investigated for various biological activities:
- CNS Disorders : Compounds with similar structures have shown potential in treating central nervous system disorders, including anxiety and depression. The modulation of neurotransmitter systems is a key area of research.
- Antimicrobial Activity : Piperidine derivatives are known for their antimicrobial properties. Studies have indicated that this compound may exhibit activity against various bacterial strains, making it a candidate for further investigation in antibiotic development .
- Cancer Research : The structural characteristics of this compound suggest potential applications in oncology. Research into piperidine derivatives has revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Synthesis and Characterization
The synthesis of this compound can be achieved through several methodologies, typically involving:
- Reactions involving piperidine derivatives : Various synthetic pathways have been explored, often requiring controlled temperatures and specific solvents to ensure high yields.
- Analytical Techniques : Techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant zones of inhibition, indicating its potential as an antimicrobial agent .
Case Study 2: CNS Modulation
Research into piperidine compounds has shown that they can interact with neurotransmitter receptors, suggesting their role in modulating neurological functions. A specific investigation into the effects of similar compounds on anxiety-related behaviors in animal models provided insights into their therapeutic potential for treating anxiety disorders.
Comparative Analysis with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
1-Isobutyl-2-(4-methoxyphenyl)piperidine | C16H25NO | Slightly larger isobutyl group; potential for different biological activity |
2-(4-Methoxyphenyl)-piperidin-4-one | C13H15NO2 | Contains a ketone functional group; known for antimicrobial activity |
1-Methyl-2-(4-methoxyphenyl)piperidine | C15H23N | Similar structure; potential variations in biological activity |
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-(4-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on various enzymes or receptors, leading to changes in cellular processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Isopropyl-2-(4-methoxyphenyl)piperidine can be compared with other similar compounds, such as:
N-(1-isopropyl-4-piperidinyl)-2-(4-methoxyphenyl)acetamide: This compound has a similar structure but includes an acetamide group, which may alter its chemical and biological properties.
This compound 3D-FEC21883: Another closely related compound with slight variations in its molecular structure.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable subject of research in chemistry, biology, medicine, and industry
Biological Activity
1-Isopropyl-2-(4-methoxyphenyl)piperidine is a compound within the piperidine class, notable for its unique structural features that contribute to its biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H23N. The compound consists of a piperidine ring substituted with an isopropyl group and a 4-methoxyphenyl moiety. The methoxy group enhances lipophilicity, potentially influencing its interaction with biological targets and enhancing its pharmacological profile.
Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties . Studies have demonstrated that these compounds can possess both antibacterial and antifungal activities, making them candidates for further development in treating infections.
Structure-Activity Relationship
The biological activity of this compound can be attributed to its structural characteristics. The presence of the methoxy group not only increases lipophilicity but may also enhance binding affinity to various biological targets. Comparative studies with similar compounds reveal that variations in substituents can lead to differing biological activities.
Compound Name | Structure | Unique Features |
---|---|---|
1-Isobutyl-2-(4-methoxyphenyl)piperidine | C16H25NO | Slightly larger isobutyl group; potential for different biological activity |
2-(4-Methoxyphenyl)-piperidin-4-one | C13H15NO2 | Contains a ketone functional group; known for antimicrobial activity |
1-Methyl-2-(4-methoxyphenyl)piperidine | C15H23N | Methyl substitution instead of isopropyl; may alter pharmacokinetics |
Antiviral Potential
Recent studies have explored the antiviral potential of piperidine derivatives against SARS-CoV-2. A class of 1,4,4-trisubstituted piperidines showed promising activity against human coronaviruses, particularly through inhibition of the main protease (Mpro) involved in viral replication. Although the activity was modest, it highlights the potential of structurally related compounds in developing antiviral therapies .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cell lines. These studies assess the compound's selectivity and potency, providing insights into its therapeutic window and potential side effects.
Properties
CAS No. |
1355218-83-5 |
---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-propan-2-ylpiperidine |
InChI |
InChI=1S/C15H23NO/c1-12(2)16-11-5-4-6-15(16)13-7-9-14(17-3)10-8-13/h7-10,12,15H,4-6,11H2,1-3H3 |
InChI Key |
IIKKDXLTPBJVHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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